molecular formula C6H9N3O B12826754 Methyl 2-(1H-imidazol-4-yl)acetimidate

Methyl 2-(1H-imidazol-4-yl)acetimidate

Cat. No.: B12826754
M. Wt: 139.16 g/mol
InChI Key: YWOGZQCBWAXHMK-UHFFFAOYSA-N
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Description

Methyl 2-(1H-imidazol-4-yl)acetimidate: is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group and an acetimidate group attached to the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1H-imidazol-4-yl)acetimidate typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of imidazole derivatives often involves large-scale cyclization reactions under controlled conditions. The use of high-purity reagents and catalysts ensures the efficient production of the desired compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1H-imidazol-4-yl)acetimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetimidate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(1H-imidazol-4-yl)acetimidate is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis for constructing heterocyclic compounds.

Biology: In biological research, imidazole derivatives are studied for their potential as enzyme inhibitors and receptor agonists/antagonists. They are also used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Imidazole derivatives, including this compound, are explored for their therapeutic potential. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, imidazole derivatives are used as corrosion inhibitors, catalysts, and intermediates in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1H-imidazol-4-yl)acetimidate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with a single methyl group.

    2-Methylimidazole: Another methyl-substituted imidazole with different substitution patterns.

    4-Methylimidazole: Similar to Methyl 2-(1H-imidazol-4-yl)acetimidate but lacks the acetimidate group.

Uniqueness: this compound is unique due to the presence of both a methyl group and an acetimidate group on the imidazole ring. This combination of functional groups imparts distinct reactivity and biological activity compared to other imidazole derivatives .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

methyl 2-(1H-imidazol-5-yl)ethanimidate

InChI

InChI=1S/C6H9N3O/c1-10-6(7)2-5-3-8-4-9-5/h3-4,7H,2H2,1H3,(H,8,9)

InChI Key

YWOGZQCBWAXHMK-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CC1=CN=CN1

Origin of Product

United States

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